Diphemanil methylsulfate
Overview
Description
Diphemanil Methylsulfate is a quaternary ammonium anticholinergic . It is an agent that blocks the action of the natural neurotransmitter acetylcholine . It binds muscarinic acetycholine receptors and thereby decreases secretory excretion of stomach acids as well as saliva and sweat .
Synthesis Analysis
Diphemanil methylsulfate is the alkene resulting from the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate .
Molecular Structure Analysis
The molecular formula of Diphemanil Methylsulfate is C21H27NO4S . Its molecular weight is 389.51 .
Chemical Reactions Analysis
Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor . M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction .
Physical And Chemical Properties Analysis
Diphemanil Methylsulfate has a molecular weight of 389.51 g/mol . It is a quaternary ammonium salt and a member of piperidines .
Scientific Research Applications
Use as an Anticholinergic Agent
- Scientific Field : Pharmacology
- Summary of Application : Diphemanil Methylsulfate is a quaternary ammonium anticholinergic agent . Anticholinergic agents block the action of the neurotransmitter acetylcholine in the brain, which can help to control conditions such as asthma, incontinence, gastrointestinal cramps, and certain types of poisoning .
- Results or Outcomes : Diphemanil Methylsulfate has been shown to induce relaxation of isolated guinea pig trachea strips precontracted with methacholine . It also reverses increases in lung resistance and decreases in dynamic lung compliance induced by the non-selective acetylcholine receptor agonist carbachol .
Treatment of Hyperhidrosis
- Scientific Field : Dermatology
- Summary of Application : Hyperhidrosis is a condition characterized by abnormally increased sweating. Diphemanil Methylsulfate has been used to treat this condition .
- Methods of Application : The specific methods of application can vary, but it’s generally administered topically to the affected areas .
- Results or Outcomes : The use of Diphemanil Methylsulfate can reduce the symptoms of hyperhidrosis by blocking the activation of sweat glands by acetylcholine .
Use in Antiperspirants
- Scientific Field : Dermatology
- Summary of Application : Diphemanil Methylsulfate is used in antiperspirants to reduce perspiration . It is particularly useful on an amputation stump to reduce irritation by a prosthesis .
- Methods of Application : Diphemanil Methylsulfate is generally applied topically to the skin .
- Results or Outcomes : The use of Diphemanil Methylsulfate in antiperspirants can reduce perspiration and irritation caused by prostheses .
Treatment of Gastric Conditions
- Scientific Field : Gastroenterology
- Summary of Application : Diphemanil Methylsulfate is used in the treatment of peptic ulcer, gastric hyperacidity, and hypermotility in gastritis and pylorospasm .
- Methods of Application : The specific methods of application can vary, but it’s generally administered orally .
- Results or Outcomes : The use of Diphemanil Methylsulfate can help manage symptoms associated with these gastric conditions .
Use in Antiperspirants
- Scientific Field : Dermatology
- Summary of Application : Diphemanil Methylsulfate is used in antiperspirants to reduce perspiration . It is particularly useful on an amputation stump to reduce irritation by a prosthesis .
- Methods of Application : Diphemanil Methylsulfate is generally applied topically to the skin .
- Results or Outcomes : The use of Diphemanil Methylsulfate in antiperspirants can reduce perspiration and irritation caused by prostheses .
Treatment of Gastric Conditions
- Scientific Field : Gastroenterology
- Summary of Application : Diphemanil Methylsulfate is used in the treatment of peptic ulcer, gastric hyperacidity, and hypermotility in gastritis and pylorospasm .
- Methods of Application : The specific methods of application can vary, but it’s generally administered orally .
- Results or Outcomes : The use of Diphemanil Methylsulfate can help manage symptoms associated with these gastric conditions .
Safety And Hazards
properties
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMLQBSKCSNNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022948 | |
Record name | Diphemanil methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphemanil methylsulfate | |
CAS RN |
62-97-5 | |
Record name | Diphemanil methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphemanil methylsulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphemanil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphemanil methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphemanil metilsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHEMANIL METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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